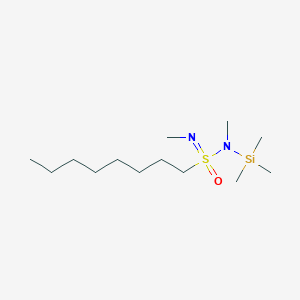
N,N'-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide typically involves the reaction of octane-1-sulfonimidoamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trimethylsilyl chloride, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide involves its ability to act as a silylating agent. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur. This protection is achieved through the formation of a stable silyl ether or silyl amide bond, which can be removed under specific conditions to regenerate the original functional group .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but lacks the octane-1-sulfonimidoamide moiety.
Trimethylsilyl chloride: Commonly used silylating agent but does not contain the dimethylamino group.
Uniqueness
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide is unique due to its combination of a trimethylsilyl group with an octane-1-sulfonimidoamide moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various applications .
Propiedades
Número CAS |
89902-41-0 |
|---|---|
Fórmula molecular |
C13H32N2OSSi |
Peso molecular |
292.56 g/mol |
Nombre IUPAC |
N-(N-methyl-S-octylsulfonimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C13H32N2OSSi/c1-7-8-9-10-11-12-13-17(16,14-2)15(3)18(4,5)6/h7-13H2,1-6H3 |
Clave InChI |
JEGAAHVSFZMWPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=NC)(=O)N(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


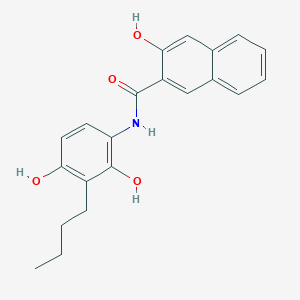

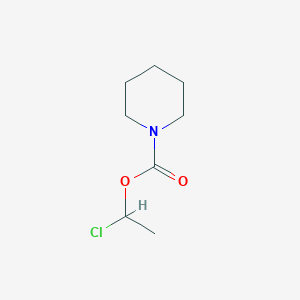
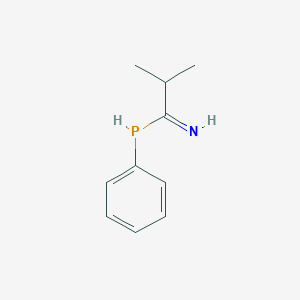
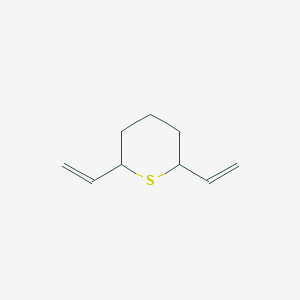
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
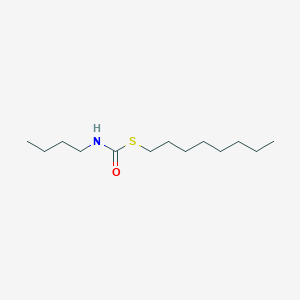
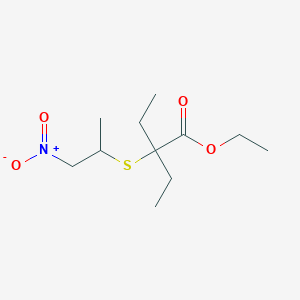
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
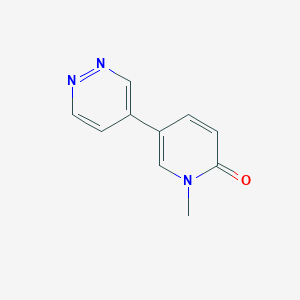
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
